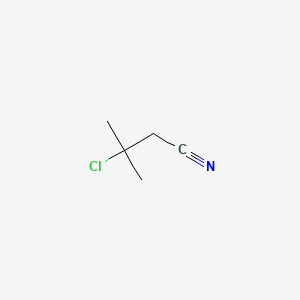

3-Chloro-3-methylbutanenitrile

Description

Contextualizing 3-Chloro-3-methylbutanenitrile within Nitrile Chemistry and Halogenoalkane Reactivity

This compound is a bifunctional molecule that embodies characteristics of both nitriles and halogenoalkanes. echemi.comnih.gov The nitrile group (-C≡N) is a versatile functional group in organic synthesis, primarily because it can be converted into a variety of other functionalities such as carboxylic acids, amines, and amides. mu-varna.bg The hydrolysis of nitriles, for instance, can yield carboxylic acids or their corresponding salts, a reaction often facilitated by heating with a dilute acid or an alkali like sodium hydroxide (B78521). mu-varna.bg

Simultaneously, the presence of a chlorine atom attached to a tertiary carbon atom places this compound in the category of tertiary halogenoalkanes. studymind.co.uk Halogenoalkanes are known for their participation in nucleophilic substitution and elimination reactions. The reactivity of halogenoalkanes in nucleophilic substitution is dependent on the nature of the carbon atom to which the halogen is attached, with tertiary halogenoalkanes being the most reactive. studymind.co.uk The reaction of halogenoalkanes with cyanide ions, typically from sodium or potassium cyanide in an ethanol (B145695) solution, is a common method for synthesizing nitriles, which involves the replacement of the halogen with a cyano group. chemguide.co.uk

Significance of Tertiary Halogenated Structures in Organic Transformations

The tertiary nature of the carbon atom bearing the chlorine in this compound has a profound impact on its reactivity. studymind.co.uk Tertiary halogenoalkanes typically undergo nucleophilic substitution reactions via an S(_N)1 (unimolecular nucleophilic substitution) mechanism. docbrown.info This two-step process begins with the slow ionization of the halogenoalkane to form a stable tertiary carbocation intermediate. studymind.co.ukdocbrown.info This rate-determining step is followed by a rapid attack of the nucleophile on the carbocation. chemguide.co.uk

The stability of the tertiary carbocation is a key factor favoring the S(_N)1 pathway. The three alkyl groups attached to the positively charged carbon atom help to disperse the positive charge through an inductive effect, thereby stabilizing the intermediate. This contrasts with primary halogenoalkanes which favor the S(_N)2 (bimolecular nucleophilic substitution) mechanism, a single-step process involving a five-centered transition state. studymind.co.uk The steric hindrance provided by the bulky alkyl groups in tertiary structures also disfavors the backside attack required for an S(_N)2 reaction. docbrown.info

Overview of Key Academic Research Avenues for this compound

Academic research involving this compound and related structures often explores their synthetic utility and mechanistic behavior. The synthesis of nitriles from halogenoalkanes using reagents like potassium cyanide is a well-established reaction that can extend a carbon chain. chemguide.co.uk Research in this area may focus on optimizing reaction conditions, exploring the use of different solvents to influence reaction pathways, and investigating the stereochemical outcomes of such transformations.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₈ClN |

| Molecular Weight | 117.58 g/mol |

| CAS Number | 53897-47-5 |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C)(C#N)CCl |

| InChI | InChI=1S/C5H8ClN/c1-5(2,6)3-4-7/h3H2,1-2H3 |

| InChIKey | XRNJHVNFTYNNAO-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Properties

CAS No. |

53897-47-5 |

|---|---|

Molecular Formula |

C5H8ClN |

Molecular Weight |

117.58 g/mol |

IUPAC Name |

3-chloro-3-methylbutanenitrile |

InChI |

InChI=1S/C5H8ClN/c1-5(2,6)3-4-7/h3H2,1-2H3 |

InChI Key |

GRBSJTYXYMWEME-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC#N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Methodological Advancements for 3 Chloro 3 Methylbutanenitrile

Direct Synthetic Routes to Halogenated Nitriles

Direct synthetic routes to 3-Chloro-3-methylbutanenitrile involve the formation of the nitrile group and the introduction of the chlorine atom onto the tertiary carbon of the butane (B89635) framework. These methods can be broadly categorized into nucleophilic substitution, direct halogenation, and functional group interconversions.

Nucleophilic Substitution Reactions for Nitrile Formation from Halogenoalkanes

A primary method for synthesizing nitriles is through the nucleophilic substitution of a haloalkane with a cyanide salt. chemrevise.org This reaction, often referred to as cyanation, involves the displacement of a halide ion by a cyanide ion (:CN⁻). For the synthesis of this compound, a suitable starting material would be a dihalogenated alkane, such as 1,3-dichloro-3-methylbutane. The reaction would proceed by the selective substitution of the primary chlorine atom over the sterically hindered tertiary chlorine atom.

The general reaction is as follows: Cl-C(CH₃)₂-CH₂-CH₂-Cl + NaCN → Cl-C(CH₃)₂-CH₂-CN + NaCl

The effectiveness of this reaction is dependent on the solvent, temperature, and the nature of the cyanide salt used. Ethanolic solutions of sodium or potassium cyanide are commonly employed, and the reaction is typically heated under reflux to proceed at a reasonable rate. chemrevise.org

Direct Halogenation Approaches on Butanenitrile Frameworks

Direct halogenation involves the introduction of a chlorine atom onto a pre-existing butanenitrile skeleton. karazin.ua Starting with 3-methylbutanenitrile, the target compound can be synthesized by a selective chlorination reaction. Free-radical substitution is a common method for the halogenation of alkanes and their derivatives. uobasrah.edu.iq This process is typically initiated by UV light or heat and involves the formation of a chlorine radical that abstracts a hydrogen atom from the organic substrate.

For 3-methylbutanenitrile, the tertiary hydrogen at the C-3 position is the most susceptible to abstraction due to the stability of the resulting tertiary radical. This leads to the regioselective formation of this compound.

A study on photoinduced hydrogen-atom transfer (HAT) reactions demonstrated that for 3-methylbutanenitrile, full regioselectivity at the tertiary C-H bond was achieved due to the bond dissociation energy difference with the methylene (B1212753) or methyl C-H bonds. thieme-connect.com

Functional Group Interconversions Leading to this compound (e.g., from alcohol precursors)

An alternative synthetic strategy involves the conversion of other functional groups into the desired chloro and nitrile moieties. A plausible route starts from an alcohol precursor, such as 3-hydroxy-3-methylbutanenitrile. The hydroxyl group can be converted to a chlorine atom through reaction with a suitable chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

This approach is analogous to the synthesis of 2-chloro-3-methylbutanenitrile (B3056331) from 2-hydroxy-3-methylbutanenitrile, where thionyl chloride is used to replace the hydroxyl group with a chlorine atom. vulcanchem.com

The reaction would proceed as follows: HO-C(CH₃)₂-CH₂-CN + SOCl₂ → Cl-C(CH₃)₂-CH₂-CN + SO₂ + HCl

Another potential precursor is 3-methylbut-3-en-1-ol, which can be converted to the corresponding chloro-nitrile through a multi-step process involving hydrochlorination followed by nitrile formation.

Innovation in Reaction Conditions and Catalysis for Nitrile Synthesis

Advancements in synthetic chemistry have led to the development of more efficient and environmentally benign methods for nitrile synthesis. These innovations often focus on the use of catalysts and alternative energy sources to improve reaction rates and yields.

Phase-Transfer Catalysis in Nitrile Formation

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants that are in different, immiscible phases (e.g., an organic substrate in an organic solvent and an inorganic salt in an aqueous solution). alfachemic.com In the context of nitrile synthesis from haloalkanes, PTC is particularly useful as it allows the cyanide anion to be transferred from the aqueous phase to the organic phase where the haloalkane is dissolved. researchgate.net

Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), are commonly used as phase-transfer catalysts. alfachemic.com The lipophilic cation of the catalyst pairs with the cyanide anion, forming an ion pair that is soluble in the organic phase. This allows the cyanide ion to react with the haloalkane. The use of PTC can lead to higher yields, milder reaction conditions, and reduced reaction times compared to traditional methods. alfachemic.comresearchgate.net For instance, the synthesis of nitriles from halogenated compounds using potassium cyanide is one of the earliest applications of phase-transfer catalysts. alfachemic.com

| Catalyst Type | Example Catalyst | Application | Reference |

| Quaternary Ammonium Salt | Tetrabutylammonium Bromide (TBAB) | General nitrile synthesis from haloalkanes | alfachemic.com |

| Quaternary Ammonium Salt | Hexadecyltributylphosphonium bromide | Condensation of phenylacetonitrile | researchgate.net |

| Polyether | Polyethylene Glycol (PEG-400) | General nitrile synthesis | researchgate.net |

Microwave-Assisted Synthetic Optimizations

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions. By using microwave irradiation, it is possible to heat reactions much more rapidly and efficiently than with conventional heating methods. This can lead to significant reductions in reaction times, often from hours to minutes, and can also improve product yields and purity. researchgate.net

In the synthesis of nitriles, microwave irradiation can be combined with phase-transfer catalysis to further enhance reaction efficiency. For example, a microwave-assisted synthesis of 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile utilized tetraethylammonium (B1195904) bromide as a phase-transfer catalyst under microwave irradiation, achieving a 64.5% yield in just 6 minutes. Similar principles can be applied to the synthesis of this compound. The rapid heating provided by microwaves can overcome the activation energy barrier for the nucleophilic substitution, while the phase-transfer catalyst ensures the availability of the cyanide nucleophile in the organic phase. wiserpub.com

| Method | Catalyst/Reagent | Reaction Time | Yield | Reference |

| Microwave-Assisted PTC | Tetraethylammonium Bromide (TEBA) | 6 minutes | 64.5% | |

| Conventional Heating PTC | Tetraethylammonium Bromide (TEBA) | Not specified | 82% | |

| Microwave-Assisted One-Pot | Hydroxylammonium chloride in DMSO | Fast-heating | 88% | researchgate.net |

Mechanistic Elucidations and Reactivity Profiles of 3 Chloro 3 Methylbutanenitrile

Investigation of Nucleophilic Substitution Pathways at the Tertiary Carbon Center

Nucleophilic substitution at the tertiary carbon of 3-chloro-3-methylbutanenitrile proceeds almost exclusively through the SN1 mechanism. quora.com This pathway involves a two-step process initiated by the formation of a carbocation intermediate. byjus.com

The dominance of the SN1 pathway for this compound is a direct consequence of its molecular structure. The carbon atom bonded to the chlorine is a tertiary center, meaning it is bonded to three other carbon atoms. This arrangement presents significant steric hindrance, which physically blocks the backside attack required for a bimolecular (SN2) mechanism. quora.combrainkart.com

Furthermore, the electronic effects favor the formation of a carbocation intermediate. The rate-determining step in an SN1 reaction is the spontaneous dissociation of the leaving group (chloride ion) to form a carbocation. masterorganicchemistry.comlibretexts.org Tertiary alkyl halides like this compound are particularly suited for this process because they form relatively stable tertiary carbocations. quora.comlibretexts.org

The initial step in the SN1 reaction of this compound is the cleavage of the carbon-chlorine bond, yielding a chloride ion and a tertiary carbocation (3-cyano-2-methylbutan-2-yl cation). The stability of this carbocation is the primary driving force for the SN1 mechanism. ucalgary.ca Tertiary carbocations are stabilized by two main factors:

Inductive Effect: The three alkyl groups attached to the positively charged carbon are electron-donating, which helps to disperse the positive charge and stabilize the carbocation. ucalgary.ca

Hyperconjugation: The overlap of the sigma bonds from adjacent C-H or C-C bonds with the empty p-orbital of the carbocation also delocalizes the positive charge, further enhancing stability. masterorganicchemistry.combyjus.com

The general order of carbocation stability is: Tertiary (3°) > Secondary (2°) > Primary (1°) > Methyl ucalgary.cabyjus.com

Carbocations are known to undergo rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, if such a shift leads to a more stable carbocation. ucalgary.calibretexts.org In the case of the carbocation formed from this compound, a rearrangement is highly unlikely. Any potential shift of a hydride or a methyl group from an adjacent carbon would result in the formation of a less stable secondary carbocation, which is an energetically unfavorable process. libretexts.org Therefore, the reaction proceeds through the initially formed tertiary carbocation without structural reorganization. pbworks.com

The kinetics of an SN1 reaction are, by definition, unimolecular, meaning the rate depends only on the concentration of the substrate (the alkyl halide). masterorganicchemistry.comlibretexts.org The rate law is expressed as: Rate = k[Alkyl Halide] .

The nucleophile is not involved in the rate-determining step, so its strength does not affect the reaction rate. libretexts.orglibretexts.org SN1 reactions, therefore, proceed effectively even with weak nucleophiles, such as water or alcohols. libretexts.org When the solvent also acts as the nucleophile, the reaction is termed a solvolysis reaction. amherst.edustudylib.net

Solvent choice, however, has a profound impact on the rate of SN1 reactions. Polar protic solvents, such as water, alcohols, and carboxylic acids, are ideal for promoting the SN1 pathway. brainkart.comlibretexts.org These solvents stabilize the transition state and the carbocation intermediate through solvation, lowering the activation energy for the initial ionization step. brainkart.comlibretexts.org The ability of the solvent to donate hydrogen bonds is particularly effective at solvating the leaving group anion, further facilitating the reaction. researchgate.net

| Solvent | Solvent Type | Relative Rate Constant (krel) |

|---|---|---|

| Water (H2O) | Polar Protic | 100,000 |

| Formic Acid (HCOOH) | Polar Protic | 5,000 |

| 50% Ethanol (B145695) / 50% Water | Polar Protic | 1,400 |

| Methanol (CH3OH) | Polar Protic | 100 |

| Ethanol (C2H5OH) | Polar Protic | 20 |

Data is illustrative for tert-butyl chloride, a structurally similar tertiary halide, demonstrating the significant influence of polar protic solvents on SN1 reaction rates.

Competitive Elimination Reactions (E1 Pathways)

The carbocation intermediate formed during the SN1 reaction can also undergo a competing E1 elimination reaction. libretexts.orgmsu.edu In this pathway, a base (often a weak base like the solvent) removes a proton from a carbon atom adjacent (beta) to the carbocationic center, resulting in the formation of an alkene. masterorganicchemistry.com SN1 and E1 reactions almost always occur concurrently when a tertiary alkyl halide is treated with a non-basic or weakly basic nucleophile. lumenlearning.commasterorganicchemistry.com Increasing the reaction temperature generally favors the E1 pathway over SN1. chemistrysteps.com

When there are non-equivalent beta-hydrogens, the E1 reaction can lead to a mixture of alkene products. The regioselectivity of the E1 reaction is governed by the stability of the resulting alkene. According to Saytzeff's (Zaitsev's) rule , the major product will be the more substituted, and therefore more thermodynamically stable, alkene. chemistrysteps.comjove.comlibretexts.org

For this compound, there are two types of beta-hydrogens:

Two hydrogens on the methylene (B1212753) group (-CH₂-).

Six hydrogens on the two methyl groups (-CH₃).

Deprotonation can lead to two possible products:

Saytzeff Product: Removal of a proton from the methylene group yields 3-methyl-2-butenenitrile , a trisubstituted alkene.

Hofmann Product: Removal of a proton from one of the methyl groups yields 3-methyl-3-butenenitrile , a disubstituted alkene.

Following Saytzeff's rule, the major product of the E1 elimination is the more stable, more substituted 3-methyl-2-butenenitrile . libretexts.orgquora.com Unlike E2 reactions, the regioselectivity of E1 reactions cannot be easily influenced by using sterically hindered bases, as the rate-determining step does not involve the base. jove.comstackexchange.com

| Product Name | Structure | Alkene Substitution | Predicted Yield |

|---|---|---|---|

| 3-methyl-2-butenenitrile | (CH₃)₂C=CH-C≡N | Trisubstituted | Major (Saytzeff) |

| 3-methyl-3-butenenitrile | CH₂=C(CH₃)CH₂-C≡N | Disubstituted | Minor (Hofmann) |

E1 reactions are generally not stereospecific because they proceed through a planar carbocation intermediate. jove.comlibretexts.org The base can remove a proton from either side of the molecule without any specific geometric requirement, unlike the anti-periplanar arrangement needed for E2 reactions. libretexts.org

However, E1 reactions are stereoselective, meaning they favor the formation of the more stable stereoisomer (typically the E or trans-alkene over the Z or cis-alkene) if the product can exist as geometric isomers. jove.com This preference arises from the lower energy transition state leading to the less sterically hindered product.

In the case of the alkenes formed from this compound:

The major Saytzeff product, 3-methyl-2-butenenitrile , has two identical methyl groups on one of the sp² carbons, so it cannot exist as E/Z isomers.

The minor Hofmann product, 3-methyl-3-butenenitrile , has two identical hydrogen atoms on one of the sp² carbons, so it also cannot exhibit E/Z isomerism.

Therefore, while the principles of stereoselectivity apply to E1 reactions in general, no stereoisomeric alkenes are possible from the elimination of this specific substrate.

Influence of Base Strength and Temperature on E1/SN1 Ratios

The reaction of this compound, a tertiary alkyl halide, with a nucleophile or base can proceed through two competing pathways: unimolecular substitution (SN1) and unimolecular elimination (E1). Both reactions share a common rate-determining step: the formation of a tertiary carbocation intermediate. The ratio of E1 to SN1 products is subsequently determined by the fate of this carbocation, which can either be attacked by a nucleophile to yield a substitution product or be deprotonated by a base to form an alkene.

The strength of the base and the reaction temperature are critical factors that influence the competition between these two pathways.

Base Strength:

Weak Bases/Good Nucleophiles: In the presence of weak bases that are also good nucleophiles, such as water or alcohols, both SN1 and E1 reactions can occur, often leading to a mixture of products. pressbooks.pub For tertiary alkyl halides, the SN1 pathway is often significant under these conditions. libretexts.org

Strong Bases: The use of a strong base, particularly at higher concentrations, generally favors the E2 mechanism over E1 and SN1. However, even with a strong base, if the conditions are suitable for carbocation formation (e.g., a polar protic solvent), some E1 product may still be observed.

Temperature:

The following interactive table summarizes the expected trend in the E1/SN1 ratio for this compound under different conditions.

| Base/Nucleophile | Base Strength | Temperature | Predominant Pathway | Expected Major Product(s) |

| H₂O | Weak | Low | SN1 | 3-hydroxy-3-methylbutanenitrile |

| H₂O | Weak | High | E1 favored over SN1 | 3-methylbut-2-enenitrile and 3-hydroxy-3-methylbutanenitrile |

| CH₃OH | Weak | Low | SN1 | 3-methoxy-3-methylbutanenitrile |

| CH₃OH | Weak | High | E1 favored over SN1 | 3-methylbut-2-enenitrile and 3-methoxy-3-methylbutanenitrile |

| EtO⁻ | Strong | Any | E2 (predominantly) | 3-methylbut-2-enenitrile |

Radical Reactions Involving the C-Cl Bond and Alkyl Moiety

Free-radical halogenation of alkanes and alkyl-substituted compounds typically proceeds via a chain reaction mechanism involving three distinct stages: initiation, propagation, and termination. wikipedia.org This general mechanism is applicable to the radical reactions of this compound.

Initiation: The reaction is initiated by the homolytic cleavage of a halogen molecule (e.g., Cl₂) into two halogen radicals. This step requires an input of energy, typically in the form of ultraviolet (UV) light or heat.

Cl₂ + hν → 2 Cl•

Propagation: The propagation phase consists of a self-sustaining cycle of reactions.

A chlorine radical abstracts a hydrogen atom from the alkyl moiety of this compound. Given the stability of tertiary radicals, the abstraction of the methine hydrogen (if present) or a hydrogen from one of the methyl groups would be favored. In the case of this compound, abstraction of a primary hydrogen from a methyl group would occur, forming a primary alkyl radical. Cl• + CH₃C(Cl)(CH₃)CH₂CN → HCl + •CH₂C(Cl)(CH₃)CH₂CN

The resulting alkyl radical then reacts with another molecule of chlorine to form a new chlorinated product and regenerate a chlorine radical, which can continue the chain reaction. •CH₂C(Cl)(CH₃)CH₂CN + Cl₂ → ClCH₂C(Cl)(CH₃)CH₂CN + Cl•

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. This can occur in several ways:

2 Cl• → Cl₂

2 •CH₂C(Cl)(CH₃)CH₂CN → NCCH₂C(Cl)(CH₃)CH₂CH₂C(Cl)(CH₃)CH₂CN

Cl• + •CH₂C(Cl)(CH₃)CH₂CN → ClCH₂C(Cl)(CH₃)CH₂CN

While traditional free-radical halogenation can be unselective, modern synthetic methods allow for highly selective functionalization of C-H bonds and other moieties through radical processes. nih.govresearchgate.net

Atom Transfer Radical Addition (ATRA): Alkyl nitriles can undergo atom transfer radical addition to alkenes and alkynes. organic-chemistry.orgacs.org In this process, a radical initiator generates a cyanoalkyl radical, which then adds across a multiple bond. This method allows for the formation of new carbon-carbon bonds and the introduction of the cyanomethyl group into other molecules. For instance, a radical can be generated at the α-position to the nitrile group and subsequently added to an alkyne, leading to the formation of β,γ-unsaturated nitriles. organic-chemistry.org

Selective C(sp³)–H Bond Functionalization: Recent advancements have enabled the selective functionalization of C(sp³)–H bonds in alkyl nitriles. acs.org These methods often employ transition metal catalysts or photoredox catalysis to generate nitrile-containing alkyl radicals under mild conditions. These radicals can then participate in a variety of transformations, including cross-coupling reactions. For example, an iron-catalyzed dehydrogenative sp³–sp² coupling of 2-arylimidazo[1,2-a]pyridines with acetonitrile (B52724) has been reported. acs.org Such strategies could potentially be adapted for the selective functionalization of the methyl groups in this compound.

The following table provides a conceptual overview of potential selective radical functionalizations of this compound.

| Reaction Type | Reagents | Potential Product |

| ATRA with an alkene (R-CH=CH₂) | Radical Initiator | NCCH₂C(Cl)(CH₃)CH₂CH(R)CH₂• (intermediate) |

| C(sp³)–H Chlorination | N-chloroamines, light | 3-chloro-3-(chloromethyl)butanenitrile |

| Oxidative C-H Functionalization | Metal catalyst, oxidant, coupling partner | Functionalized derivatives at the methyl groups |

Transformations of the Nitrile Functional Group

The nitrile group can be reduced to a primary amine using various reducing agents. Common methods include catalytic hydrogenation and reduction with metal hydrides like lithium aluminum hydride (LiAlH₄). organic-chemistry.orgwikipedia.orgunacademy.comlibretexts.org

Reduction with LiAlH₄: The reduction of a nitrile with LiAlH₄ proceeds through the nucleophilic addition of hydride ions (H⁻) to the electrophilic carbon of the nitrile group.

The first hydride ion attacks the nitrile carbon, breaking one of the π-bonds of the carbon-nitrogen triple bond to form an imine anion.

This intermediate is then attacked by a second hydride ion, leading to a dianion.

An aqueous workup then protonates the nitrogen to yield the primary amine.

Catalytic Hydrogenation: In catalytic hydrogenation, the nitrile is treated with hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. wikipedia.orglibretexts.org The reaction proceeds through the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond. An imine is formed as an intermediate, which is then further reduced to the primary amine. wikipedia.org

| Reducing Agent | Key Mechanistic Steps | Final Product |

| LiAlH₄, then H₂O | 1. Nucleophilic attack by H⁻ to form imine anion. 2. Second nucleophilic attack by H⁻. 3. Protonation during workup. | 4-chloro-4-methyl-1-butanamine |

| H₂/Pd | 1. Adsorption onto catalyst surface. 2. Stepwise addition of H atoms. 3. Formation of an imine intermediate. 4. Further reduction to the amine. | 4-chloro-4-methyl-1-butanamine |

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orglibretexts.orgchemistrysteps.comorganicchemistrytutor.comchemguide.co.uk The reaction typically proceeds through an amide intermediate, which can sometimes be isolated under milder conditions. organicchemistrytutor.com

Acid-Catalyzed Hydrolysis:

Protonation: The nitrile nitrogen is protonated by the acid, which increases the electrophilicity of the nitrile carbon. libretexts.orglibretexts.org

Nucleophilic Attack: A water molecule attacks the activated nitrile carbon.

Deprotonation: The resulting oxonium ion is deprotonated to form a neutral intermediate.

Tautomerization: The intermediate tautomerizes to form an amide.

Further Hydrolysis: Under the reaction conditions, the amide is further hydrolyzed to a carboxylic acid and an ammonium (B1175870) ion. This involves protonation of the amide carbonyl, nucleophilic attack by water, and subsequent elimination of ammonia.

Base-Catalyzed Hydrolysis:

Nucleophilic Attack: A hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon, forming a negatively charged intermediate. chemistrysteps.com

Protonation: The nitrogen is protonated by water to form an imidic acid.

Tautomerization: The imidic acid tautomerizes to an amide.

Further Hydrolysis: The amide is then hydrolyzed to a carboxylate salt and ammonia. This involves the nucleophilic attack of a hydroxide ion on the amide carbonyl, followed by the elimination of an amide anion, which is then protonated to ammonia. Acidification of the reaction mixture is required to obtain the free carboxylic acid. chemguide.co.uk

It has been noted in studies of α-chloronitriles that the initial site of attack is the nitrile group rather than a direct substitution of the chloride. stackexchange.com While this compound is a β-chloronitrile, this suggests that the hydrolysis of the nitrile group is a likely pathway.

Nucleophilic Addition Reactions to the Nitrile Triple Bond

The nitrile group (C≡N) in this compound is characterized by a polarized triple bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. openstax.org This reactivity is analogous to that of the carbonyl group in aldehydes and ketones. openstax.org Nucleophilic addition to the nitrile results in the formation of an sp²-hybridized imine anion intermediate. openstax.org

One of the most significant nucleophilic addition reactions for nitriles is their interaction with organometallic reagents, such as Grignard reagents (R-Mg-X). chemistrysteps.comchemistrysteps.com The reaction of a Grignard reagent with a nitrile, including this compound, is a valuable method for the synthesis of ketones. chemistrysteps.comlibretexts.org The mechanism involves the nucleophilic attack of the carbanion from the Grignard reagent on the electrophilic carbon of the nitrile group. This addition leads to the formation of an imine salt, which upon hydrolysis, yields a ketone. libretexts.org A key feature of this reaction is that only one equivalent of the organometallic nucleophile adds to the nitrile, as the resulting negatively charged imine intermediate is less susceptible to further nucleophilic attack. chemistrysteps.com

The hydrolysis of nitriles is another important nucleophilic addition reaction, which can be catalyzed by either acid or base. openstax.orgchemistrysteps.com In the context of α-chloro nitriles like this compound, basic hydrolysis presents a particularly interesting case. Studies on the hydrolysis of α-chloro nitriles have indicated that the primary site of nucleophilic attack is the nitrile carbon, not the carbon bearing the chlorine atom. stackexchange.com This is noteworthy because SN1 and SN2 displacements of the chloride are considered improbable in these systems. stackexchange.com The steric hindrance of the tertiary carbon in this compound makes an SN2 reaction particularly unfavorable. youtube.com Furthermore, the formation of a carbocation adjacent to the electron-withdrawing nitrile group would be highly unstable, ruling out an SN1 pathway. youtube.com

Research has shown that the basic hydrolysis of α-chloro nitriles proceeds through the formation of an α-chloro amide intermediate. stackexchange.com This intermediate can then undergo an intramolecular cyclization, ultimately leading to the formation of a ketone. stackexchange.com This mechanistic pathway circumvents the direct substitution of the chlorine atom.

A summary of the outcomes of these nucleophilic addition reactions is presented in the table below.

| Nucleophile | Reagent Example | Intermediate | Final Product |

| Organometallic | Grignard Reagent (e.g., CH₃MgBr) | Imine Salt | Ketone |

| Hydroxide (Basic Hydrolysis) | Potassium Hydroxide (KOH) | α-Chloro Amide | Ketone |

Electrophilic Reactions (if applicable to specific derivatives)

Based on available scientific literature, electrophilic reactions involving the nitrile group or derivatives of this compound are not commonly reported. The nitrile group itself is generally considered to be electron-withdrawing, which deactivates adjacent carbons towards electrophilic attack. While some specialized reagents can act as sources of "electrophilic cyanide," this refers to the cyanide acting as the electrophile, not the nitrile undergoing electrophilic substitution. rsc.org Therefore, this class of reactions is not a prominent feature of the chemical reactivity of this compound and its derivatives.

Advanced Applications of 3 Chloro 3 Methylbutanenitrile As a Synthetic Intermediate

Role as a Key Synthetic Building Block in Organic Synthesis

3-Chloro-3-methylbutanenitrile serves as a valuable building block due to the distinct reactivity of its two primary functional groups. The tertiary alkyl chloride provides a reactive site for nucleophilic substitution and elimination reactions, while the nitrile group offers a pathway to amines, carboxylic acids, and other nitrogen-containing functionalities. This dual reactivity allows for its incorporation into larger molecules through various synthetic strategies.

The tertiary nature of the carbon atom bonded to the chlorine atom dictates its reaction mechanism, favoring SN1-type nucleophilic substitutions. This proceeds through a stable tertiary carbocation intermediate, which can then be attacked by a wide range of nucleophiles. Simultaneously, the presence of adjacent protons makes the compound susceptible to elimination reactions, typically following Zaitsev's rule to yield the most substituted alkene. The nitrile group is relatively stable under many conditions but can be transformed through potent reagents, offering a way to introduce further functionality late in a synthetic sequence.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H8ClN |

| Molecular Weight | 117.58 g/mol nih.gov |

| CAS Number | 53897-47-5 nih.gov |

| IUPAC Name | This compound nih.gov |

| Canonical SMILES | CC(C)(CC#N)Cl nih.gov |

| Topological Polar Surface Area | 23.8 Ų nih.gov |

| Complexity | 97.9 nih.gov |

Precursor for Complex Organic Molecules

The carbon skeleton of this compound, featuring a quaternary carbon center (a carbon atom bonded to four other carbon atoms after substitution of the chlorine), is a structural motif found in various natural products and complex molecules. For instance, related structures like 3-chloro-3-methyl-butane-1,4-dial-bis-acetals are valuable intermediates in the synthesis of terpenes, a large and diverse class of naturally occurring organic compounds google.com. This suggests that this compound can serve as a precursor for introducing the gem-dimethyl (two methyl groups on the same carbon) structural unit into target molecules google.com.

In the pharmaceutical industry, chlorinated organic compounds are of immense importance, with a significant percentage of approved drugs containing chlorine nih.gov. Chlorine atoms can alter the electronic properties, lipophilicity, and metabolic stability of a drug molecule, making chlorinated intermediates like this compound attractive starting points for drug discovery programs nih.gov. Its ability to be converted into various derivatives allows for the generation of molecular libraries for screening and optimization of biologically active compounds.

Strategies for Derivatization and Further Functionalization

The utility of this compound as a synthetic intermediate is fully realized through the diverse strategies available for its derivatization. Chemists can selectively target either the alkyl chloride or the nitrile group, or transform both, to build molecular complexity.

Key functionalization strategies include:

Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles. For example, reaction with water or hydroxide (B78521) leads to the corresponding tertiary alcohol, while reaction with alkoxides yields ethers. This provides a straightforward method to introduce oxygen-based functional groups.

Elimination: Treatment with a strong, non-nucleophilic base can induce the elimination of hydrogen chloride (HCl), resulting in the formation of an unsaturated nitrile, primarily 3-methylbut-2-enenitrile. This introduces a carbon-carbon double bond that can be used for further reactions like additions or oxidations.

Nitrile Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. Partial hydrolysis yields an amide, while complete hydrolysis produces a carboxylic acid (3-chloro-3-methylbutanoic acid). This transformation converts the nitrogen-based functionality into an oxygen-based one, significantly altering the molecule's chemical properties.

Nitrile Reduction: The nitrile group can be reduced to a primary amine (3-chloro-3-methylbutan-1-amine) using strong reducing agents like lithium aluminum hydride (LiAlH4). This reaction provides a route to incorporate a reactive amino group, which is a key functional group in many pharmaceuticals and agrochemicals.

These derivatization pathways allow this compound to act as a central hub from which a multitude of different structures can be accessed.

Table 2: Derivatization Reactions of this compound

| Reagent(s) | Targeted Group | Reaction Type | Product |

| H2O or OH- | Alkyl Chloride | Nucleophilic Substitution (SN1) | 3-hydroxy-3-methylbutanenitrile |

| RO- (Alkoxide) | Alkyl Chloride | Nucleophilic Substitution (SN1) | 3-alkoxy-3-methylbutanenitrile |

| Strong, non-nucleophilic base | Alkyl Chloride | Elimination | 3-methylbut-2-enenitrile |

| H3O+ or OH-, heat | Nitrile | Hydrolysis | 3-chloro-3-methylbutanoic acid |

| LiAlH4 then H2O | Nitrile | Reduction | 3-chloro-3-methylbutan-1-amine |

Spectroscopic Characterization and Advanced Analytical Methodologies in Research on 3 Chloro 3 Methylbutanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 3-Chloro-3-methylbutanenitrile. By analyzing the magnetic properties of atomic nuclei, NMR provides a clear map of the molecular framework.

¹H NMR Spectral Analysis for Proton Environments

Proton (¹H) NMR spectroscopy is employed to identify the various proton environments within a molecule. For this compound, with the structure C₅H₈ClN, two distinct signals are predicted in its ¹H NMR spectrum. The structure contains two methyl (CH₃) groups and one methylene (B1212753) (CH₂) group. The six protons of the two methyl groups are chemically equivalent because they are attached to the same quaternary carbon. Similarly, the two protons of the methylene group are equivalent. Due to the absence of adjacent protons on neighboring carbons, these signals are expected to appear as singlets.

The chemical shift of these signals is influenced by the electronegativity of the adjacent substituents. The methylene protons, being closer to the electron-withdrawing nitrile group (-CN), would resonate at a lower field (higher ppm value) compared to the methyl protons, which are adjacent to the chlorine-bearing carbon.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| 2 x -CH₃ | ~1.7 | Singlet | 6H |

| -CH₂- | ~2.6 | Singlet | 2H |

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, four unique carbon signals are anticipated, corresponding to the four distinct carbon environments in the molecule:

The two equivalent methyl carbons (-CH₃).

The methylene carbon (-CH₂-).

The quaternary carbon bonded to the chlorine atom (C-Cl).

The carbon of the nitrile group (-CN).

The chemical shifts of these carbons are indicative of their chemical environment. The nitrile carbon typically appears significantly downfield, while the aliphatic carbons resonate at higher fields.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| 2 x -C H₃ | ~30 |

| -C H₂- | ~40 |

| C -Cl | ~65 |

| -C N | ~118 |

2D NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Homonuclear Correlation Spectroscopy (COSY), are powerful tools for confirming the structural assignments made from 1D NMR.

HSQC would be used to correlate the proton signals with their directly attached carbon signals. For this compound, an HSQC spectrum would show a correlation between the proton signal at ~1.7 ppm and the carbon signal at ~30 ppm, confirming the methyl group assignment. It would also show a correlation between the proton signal at ~2.6 ppm and the carbon signal at ~40 ppm, confirming the methylene group assignment.

COSY is used to identify protons that are coupled to each other (typically on adjacent carbons). In the case of this compound, no cross-peaks would be expected in a COSY spectrum, as there are no vicinal protons, confirming the isolated nature of the methyl and methylene proton environments.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The calculated exact mass of this compound (C₅H₈ClN) is 117.0345270 Da. nih.gov HRMS analysis would be able to confirm this precise mass, distinguishing it from other potential compounds that may have the same nominal mass but a different elemental composition. This high level of accuracy is crucial for unambiguous compound identification in complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is highly effective for assessing the purity of volatile compounds like this compound and for identifying its components.

In a GC-MS analysis, the sample is vaporized and separated based on its boiling point and polarity in the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. However, the most valuable information often comes from the fragmentation pattern. According to data from the NIST Mass Spectrometry Data Center, the spectrum of this compound shows several characteristic peaks. nih.gov

Table 3: Key Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Possible Fragment Ion |

| 82 | High | [C₅H₈N]⁺ (Loss of Cl) |

| 77 | Top Peak | [C₄H₅N]⁺ (Loss of HCl and CH₃) |

| 41 | 3rd Highest | [C₃H₅]⁺ or [C₂HN]⁺ |

The analysis of these fragments helps to piece together the molecular structure, confirming the presence of the nitrile group and the chloro-dimethyl-ethyl backbone, thereby verifying the compound's identity and purity. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. For this compound, these methods provide distinct signatures for its key functional groups, primarily the nitrile (-C≡N) and the carbon-chlorine (C-Cl) moieties. The vibrational modes of a molecule are determined by the masses of the atoms and the forces of the bonds connecting them, resulting in a unique spectrum that acts as a molecular fingerprint.

The nitrile group (C≡N) is a particularly strong chromophore in vibrational spectroscopy. The stretching vibration of the carbon-nitrogen triple bond typically appears in a region of the spectrum that is relatively free from other common functional group absorptions.

Nitrile (C≡N) Stretching: In the infrared spectrum of this compound, the C≡N stretching vibration is expected to produce a sharp, intense absorption band in the range of 2200-2300 cm⁻¹. Saturated aliphatic nitriles typically show this band near 2250 cm⁻¹. One source specifically notes that the nitrile group in this compound exhibits a characteristic intense and sharp peak near 2200 cm⁻¹ in infrared spectroscopy, which is a reliable feature for identification and purity assessment smolecule.com. In Raman spectroscopy, the C≡N stretch also gives rise to a strong, sharp band in the same region. The intensity of this band can be influenced by the electronic environment; however, it remains a highly characteristic peak.

Carbon-Chlorine (C-Cl) Stretching: The C-Cl stretching vibration is observed at lower frequencies, typically in the range of 600-800 cm⁻¹. The exact position of the band depends on the substitution pattern of the carbon atom to which the chlorine is attached. For this compound, the chlorine atom is bonded to a tertiary carbon. Generally, the C-Cl stretching frequency decreases as the substitution on the alpha-carbon increases. Therefore, the absorption for this tertiary alkyl chloride is expected in the lower end of the typical range, approximately 550-650 cm⁻¹. This band is usually of medium to strong intensity in the IR spectrum. In the Raman spectrum, the C-Cl stretch is also active and can provide complementary information.

The table below summarizes the characteristic vibrational modes for this compound.

| Vibrational Mode | Functional Group | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

| Stretching | Nitrile (C≡N) | IR, Raman | ~2200 - 2250 | Strong, Sharp |

| Stretching | C-Cl | IR, Raman | ~550 - 650 | Medium to Strong |

| Asymmetric & Symmetric Bending | Methyl (CH₃) | IR, Raman | ~1375 - 1470 | Variable |

| Stretching | C-C | IR, Raman | ~800 - 1200 | Weak to Medium |

Chromatographic Separation and Purity Determination (e.g., HPLC)

Chromatographic techniques are essential for the separation, identification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used method for analyzing compounds like this compound. The separation in HPLC is based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

For a moderately polar compound such as this compound, which contains both a polar nitrile group and a nonpolar alkyl halide structure, reversed-phase HPLC is a common and effective approach. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

The separation of halogenated compounds can be challenging, but specific column chemistries can enhance resolution acs.orgresearchgate.net. For instance, pentafluorophenyl (PFP) columns are often effective for separating halogen-containing molecules and their isomers acs.orgresearchgate.net. The retention of this compound would be governed by its partitioning behavior, which is influenced by the mobile phase composition. Increasing the proportion of the organic solvent (e.g., acetonitrile) in the mobile phase would typically decrease the retention time of the compound.

Purity determination is achieved by analyzing a sample under optimized chromatographic conditions. The presence of impurities would be indicated by additional peaks in the chromatogram. The area of the main peak relative to the total area of all peaks provides a quantitative measure of the compound's purity.

The following table illustrates a hypothetical HPLC method suitable for the analysis of this compound.

| Parameter | Condition |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Mode | Reversed-Phase |

| Stationary Phase | C18 (Octadecyl-silica), 5 µm particle size |

| Column Dimensions | 4.6 mm x 250 mm |

| Mobile Phase | Acetonitrile : Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | Ambient (e.g., 25 °C) |

Computational and Theoretical Investigations of 3 Chloro 3 Methylbutanenitrile

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic makeup and energy landscape of 3-Chloro-3-methylbutanenitrile. These methods allow for the determination of the molecule's stable geometric conformations and the analysis of its molecular orbitals, which are key to predicting its chemical reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a widely used computational method for determining the equilibrium geometry of molecules. nih.gov For this compound, DFT calculations would be employed to find the three-dimensional arrangement of its atoms that corresponds to the lowest energy state. This process, known as geometry optimization, involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. nih.gov

The choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-31G*, cc-pVTZ) is crucial for the accuracy of the calculations. researchgate.net By performing these calculations, a detailed energy profile of the molecule can be constructed, revealing the relative energies of different conformers and the energy barriers to rotation around single bonds. This information is vital for understanding the molecule's flexibility and the population of different conformations at a given temperature.

| Parameter | Description | Typical DFT Output |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms. | Cartesian coordinates of each atom. |

| Bond Lengths | The equilibrium distance between two bonded atoms. | In Angstroms (Å). |

| Bond Angles | The angle formed by three connected atoms. | In degrees (°). |

| Dihedral Angles | The angle between two planes defined by four atoms. | In degrees (°). |

| Electronic Energy | The total energy of the molecule at its optimized geometry. | In Hartrees or kcal/mol. |

Molecular Orbital Analysis for Reactivity Prediction

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

For this compound, the HOMO is likely to be localized on the nitrile group and the chlorine atom, which have lone pairs of electrons. The LUMO, on the other hand, is expected to be associated with the antibonding orbitals of the C-Cl and C-CN bonds. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. scispace.com

| Molecular Orbital | Description | Predicted Location in this compound | Role in Reactivity |

|---|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy orbital containing electrons. | Likely localized on the nitrogen and chlorine atoms. | Site of electron donation (nucleophilic attack). |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy orbital without electrons. | Likely associated with the antibonding C-Cl and C-CN orbitals. | Site of electron acceptance (electrophilic attack). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | N/A | Indicator of chemical stability and reactivity. |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface, it is possible to identify the transition states and intermediates that connect reactants to products, providing a detailed picture of the reaction pathway.

Transition State Characterization for Substitution and Elimination Reactions

As a tertiary alkyl halide, this compound is expected to undergo nucleophilic substitution (S\N1) and elimination (E1) reactions. byjus.com Both of these reactions proceed through a carbocation intermediate, which is formed in the rate-determining step. byjus.com

Computational methods, particularly DFT, can be used to locate and characterize the transition state for the formation of this carbocation. researchgate.netic.ac.uk The transition state is a first-order saddle point on the potential energy surface, and its structure represents the highest energy point along the reaction coordinate. libretexts.org By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined, which is a key factor in determining the reaction rate. For the S\N1 and E1 reactions of this compound, the transition state would feature a partially broken C-Cl bond and a developing positive charge on the tertiary carbon atom. libretexts.org

Reaction Coordinate Analysis

A reaction coordinate analysis, often performed using the Intrinsic Reaction Coordinate (IRC) method, maps out the minimum energy path connecting the reactants, transition state, and products. smu.edu This analysis provides a detailed view of the structural changes that occur as the reaction progresses. For the S\N1 reaction of this compound, the reaction coordinate would show the gradual elongation of the C-Cl bond leading to the formation of the tertiary carbocation and the chloride ion. For the subsequent step of the S\N1 reaction, the reaction coordinate would depict the approach of the nucleophile to the carbocation to form the final product. In the case of the E1 reaction, the reaction coordinate following the formation of the carbocation would illustrate the removal of a proton from an adjacent carbon atom, leading to the formation of an alkene.

Prediction of Spectroscopic Parameters

Computational chemistry can be used to predict various spectroscopic parameters, which can aid in the identification and characterization of molecules.

For this compound, computational methods can predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the absorption bands in the IR spectrum. The characteristic nitrile (C≡N) stretching frequency is expected to be a prominent feature in the predicted spectrum. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can be predicted using methods like Gauge-Independent Atomic Orbital (GIAO). d-nb.info These predictions can be invaluable in assigning the signals in an experimental NMR spectrum. Machine learning techniques are also increasingly being used to predict NMR spectra with high accuracy and reduced computational cost. frontiersin.org

| Spectroscopic Technique | Predicted Parameter | Expected Features for this compound |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | Strong C≡N stretch, C-H stretches, C-Cl stretch. |

| ¹H NMR Spectroscopy | Chemical Shifts (ppm) | Signals for the methyl and methylene (B1212753) protons. |

| ¹³C NMR Spectroscopy | Chemical Shifts (ppm) | Signals for the quaternary, methyl, methylene, and nitrile carbons. |

Structure-Reactivity Relationship (SRR) Modeling for Future Design

Structure-Reactivity Relationship (SRR) modeling, a subset of which includes Quantitative Structure-Activity Relationship (QSAR) studies, provides a computational framework to understand and predict how the chemical structure of a molecule influences its reactivity. For this compound, SRR modeling is crucial for predicting its behavior in chemical reactions and for guiding the rational design of new molecules with specific, desired properties. By correlating structural or physicochemical features with reactivity, these models enable the in silico screening and optimization of compounds before their synthesis, saving time and resources.

The reactivity of this compound is primarily governed by two key functional groups: the tertiary alkyl chloride and the nitrile group. Computational models can be developed to predict which site is more susceptible to reaction under specific conditions and how modifications to the molecule's backbone would alter its reactivity profile.

Key Structural Features and Predicted Reactivity

The unique arrangement of atoms in this compound creates distinct centers of reactivity. The tertiary carbon atom bonded to the chlorine atom is sterically hindered and is part of a tertiary alkyl halide structure. fiveable.meucla.edu Such structures are known to favor unimolecular nucleophilic substitution (S(_N)1) reactions due to the formation of a relatively stable tertiary carbocation intermediate upon the departure of the chloride leaving group. fiveable.me The presence of two electron-donating methyl groups on this carbon further stabilizes this positive charge.

Simultaneously, the nitrile group presents another reactive site. The carbon atom of the nitrile group is sp-hybridized and is electrophilic due to the high electronegativity of the nitrogen atom, which pulls electron density away from the carbon. youtube.comlibretexts.org This makes the nitrile carbon susceptible to attack by nucleophiles. libretexts.orglibretexts.org The reactivity of the nitrile group can be significantly influenced by adjacent electron-withdrawing or electron-donating groups. nih.gov

A summary of these features and their influence on reactivity is presented below.

Table 1: Analysis of Structural Features and Their Influence on the Reactivity of this compound

| Structural Feature | Description | Predicted Influence on Reactivity |

| Tertiary Alkyl Chloride | A chlorine atom is attached to a tertiary carbon, which is bonded to three other carbon atoms. | Favors S(_N)1 reaction mechanisms through the formation of a stable tertiary carbocation. Steric hindrance makes S(_N)2 reactions less favorable. fiveable.me |

| Nitrile Group (-C≡N) | A carbon atom triple-bonded to a nitrogen atom. | The carbon atom is electrophilic and susceptible to nucleophilic addition. The nitrogen atom's lone pair is weakly basic. youtube.comlibretexts.orgaklectures.com |

| Methyl Groups (-CH({3})) | Two methyl groups are attached to the tertiary carbon. | Act as electron-donating groups, which stabilize the adjacent tertiary carbocation intermediate formed during S(_N)1 reactions. |

| Chlorine Atom (-Cl) | An electronegative halogen atom. | Acts as a good leaving group in nucleophilic substitution reactions. Inductively withdraws electron density from the carbon skeleton. |

Computational Descriptors for SRR Modeling

To build a predictive SRR model, the molecule's structure must be translated into a set of numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's electronic, steric, and thermodynamic properties. Density Functional Theory (DFT) calculations are often employed to determine these descriptors with high accuracy. nih.govrsc.org For a molecule like this compound, several classes of descriptors would be relevant.

Electronic Descriptors: These describe the electronic aspects of the molecule, such as charge distribution and orbital energies. They are critical for predicting reactions involving nucleophiles and electrophiles. Examples include partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net

Steric Descriptors: These relate to the size and shape of the molecule, which are important for understanding how easily reactants can approach a reactive site. Examples include molecular volume, surface area, and ovality.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the molecule's structure and stability. Examples include bond lengths, bond angles, and bond dissociation energies. researchgate.net

The following table outlines key descriptors that could be used to build an SRR model for this compound and its analogues.

Table 2: Relevant Molecular Descriptors for SRR Modeling of this compound

| Descriptor Class | Descriptor Name | Definition | Relevance to Reactivity |

| Electronic | Partial Atomic Charge on C({\text{nitrile}}) | The localized charge on the carbon atom of the nitrile group. | A higher positive charge indicates greater electrophilicity and susceptibility to nucleophilic attack. libretexts.org |

| Electronic | Partial Atomic Charge on C(_{\text{tert}}) | The localized charge on the tertiary carbon bonded to the chlorine atom. | Influences the stability of the carbocation intermediate in S(_N)1 reactions. |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability of the molecule to accept electrons; a lower LUMO energy suggests higher reactivity with nucleophiles. researchgate.net |

| Electronic | HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A smaller gap generally indicates higher chemical reactivity. nih.gov |

| Quantum Chemical | C-Cl Bond Length | The distance between the tertiary carbon and the chlorine atom. | A longer, weaker bond may correlate with a lower activation energy for S(_N)1 dissociation. researchgate.net |

| Quantum Chemical | C-Cl Bond Dissociation Energy | The energy required to break the carbon-chlorine bond homolytically. | Directly relates to the ease of forming the tertiary carbocation. |

| Steric | Molecular Volume | The total volume occupied by the molecule. | Affects reaction rates by influencing steric hindrance around reactive sites. |

| Thermodynamic | Enthalpy of Formation | The change in enthalpy when the compound is formed from its constituent elements. | Provides information on the molecule's thermodynamic stability. nih.gov |

Modeling for Future Design

By generating these descriptors for a series of compounds related to this compound and correlating them with experimentally determined reaction rates, a predictive mathematical model can be constructed. For example, a multiple linear regression (MLR) model might take the form:

log(k) = c({0}) + c({1})(LUMO Energy) + c({2})(C-Cl Bond Length) + c({3})(Partial Charge on C(_{\text{tert}}))

Where 'k' is the reaction rate constant and 'c' represents the regression coefficients determined from the data.

Such a model would serve as a powerful tool for future design. If the goal is to design a derivative with enhanced S(_N)1 reactivity, the model could be used to identify structural modifications that would lead to a longer C-Cl bond and a more stable carbocation (e.g., by changing the alkyl groups). Conversely, if the goal is to enhance the reactivity of the nitrile group towards a specific nucleophile, the model could guide the selection of substituents that lower the LUMO energy and increase the positive partial charge on the nitrile carbon. This in silico approach allows for the rapid screening of many potential structures, focusing synthetic efforts only on the most promising candidates.

Future Research Directions and Emerging Trends in 3 Chloro 3 Methylbutanenitrile Chemistry

Development of More Efficient and Selective Synthetic Routes

The synthesis of tertiary alkyl nitriles, such as 3-Chloro-3-methylbutanenitrile, presents ongoing challenges in achieving high efficiency and selectivity. Traditional methods often require harsh conditions or the use of toxic cyanide reagents. Future research will likely prioritize the development of milder and safer synthetic protocols.

A promising area of investigation is the catalytic cyanation of tertiary alcohols and alkyl halides. Recent progress in photoredox catalysis has enabled the construction of C(sp³)–CN bonds from carboxylic acids and alcohols under mild conditions, offering a potential pathway to sterically hindered nitriles. The development of novel catalyst systems that can facilitate the direct and selective cyanation of tertiary substrates will be a key focus. Furthermore, exploring cyanide-free cyanation methods, which utilize alternative cyano sources, will be crucial for developing more environmentally benign synthetic routes.

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic Cyanation of Tertiary Alcohols/Halides | Milder reaction conditions, improved selectivity | Development of novel metal- and photo-catalysts |

| Cyanide-Free Cyanation | Reduced toxicity and environmental impact | Exploration of alternative cyano-group donors |

| Reductive Alkylation of Nitriles | Use of readily available starting materials | Design of efficient and selective catalysts |

Exploration of Novel Catalytic Systems for Transformations

The chlorine atom and the nitrile group in this compound offer multiple sites for catalytic functionalization. Future research is expected to uncover new catalytic systems that can selectively transform this molecule into a variety of valuable derivatives.

Transition metal catalysis will likely play a central role in this exploration. For instance, catalysts based on palladium, nickel, or copper could be employed for cross-coupling reactions at the carbon-chlorine bond, enabling the introduction of various organic fragments. Concurrently, the functionalization of the C-H bonds adjacent to the nitrile group is another exciting frontier. Advances in C-H activation and functionalization could provide direct routes to more complex nitrile derivatives without the need for pre-functionalized substrates. The development of catalysts that exhibit high chemo- and regioselectivity will be paramount in harnessing the full synthetic potential of this compound.

| Catalytic Transformation | Catalyst Type | Potential Products |

| Cross-Coupling Reactions | Palladium, Nickel, Copper | Alkylated, arylated, or aminated butanenitriles |

| C-H Functionalization | Transition Metals, Photocatalysts | α- or β-functionalized butanenitriles |

| Nitrile Group Transformations | Homogeneous and Heterogeneous Catalysts | Amides, amines, ketones, and other functional groups |

Integration with Continuous Flow Chemistry

Continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or intermediates. nih.govguidechem.comgoogle.comnih.govnih.gov The synthesis and subsequent transformations of this compound are well-suited for integration into continuous flow systems.

Future research will likely focus on developing robust and scalable flow processes for the synthesis of this compound and its derivatives. chemicalbook.comsigmaaldrich.com Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. sigmaaldrich.com Moreover, the in-line purification and analysis of reaction streams can streamline the manufacturing process and reduce waste. The development of integrated, multi-step flow syntheses starting from simple precursors to complex molecules derived from this compound represents a significant long-term goal.

Application in Complex Molecule Synthesis and Method Development

As a bifunctional molecule, this compound holds potential as a key intermediate in the synthesis of more complex molecular architectures, including pharmaceuticals and agrochemicals. The nitrile group is a versatile functional handle that can be converted into amines, carboxylic acids, and other functionalities, while the tertiary chloride allows for the introduction of quaternary carbon centers.

Future research will likely explore the incorporation of the 3-methylbutanenitrile scaffold into novel bioactive compounds. Its use in the development of new synthetic methodologies, such as cascade reactions or multicomponent reactions, is also an area of growing interest. The unique steric and electronic properties of this compound could be leveraged to achieve novel chemical transformations and to access previously inaccessible chemical space.

Advanced Spectroscopic and Computational Approaches for Deeper Understanding

A thorough understanding of the structural, electronic, and reactive properties of this compound is essential for its effective utilization. Advanced spectroscopic and computational techniques will be instrumental in gaining these fundamental insights.

High-resolution Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy will continue to be vital tools for the characterization of this compound and its derivatives. Computational chemistry, particularly Density Functional Theory (DFT), will play an increasingly important role in predicting spectroscopic properties and elucidating reaction mechanisms. DFT calculations can provide valuable information on molecular geometries, vibrational frequencies, and electronic structures, which can aid in the interpretation of experimental data and the design of new experiments. The synergy between experimental and computational approaches will be crucial for a deeper understanding of the chemistry of this compound.

Spectroscopic Data for this compound nih.gov

| Spectroscopic Technique | Key Features |

| Mass Spectrometry (GC-MS) | Provides information on the molecular weight and fragmentation pattern. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C≡N (nitrile) and C-Cl (chloro) functional groups. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.